molecular formula C17H15FN2O2 B4974284 5-(4-fluorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol

5-(4-fluorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4974284
M. Wt: 298.31 g/mol
InChI Key: QHVCXROCEUTSGW-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazolines. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of 5-(4-fluorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce inflammation and pain in various animal models of inflammation. The compound has also been shown to reduce fever in rats. In addition, it has been reported to exhibit antidepressant-like effects in mice. The compound has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-fluorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its wide range of biological activities. The compound has been shown to exhibit anti-inflammatory, analgesic, antipyretic, and antitumor effects. This makes it a versatile compound that can be used in various types of experiments. However, one of the main limitations of using this compound is its potential toxicity. It has been reported to exhibit cytotoxic effects on certain cell lines at high concentrations.

Future Directions

There are several future directions for the study of 5-(4-fluorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol. One potential direction is to investigate its potential use as a novel antidepressant agent. The compound has been shown to exhibit antidepressant-like effects in animal models, and further studies are needed to determine its efficacy in humans. Another potential direction is to investigate its potential use in the treatment of cancer. The compound has been shown to exhibit antitumor activity against various cancer cell lines, and further studies are needed to determine its potential as a cancer treatment. Finally, future studies could investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 5-(4-fluorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 4-fluorophenyl hydrazine with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then treated with phenylacetyl chloride to obtain the final compound. The overall reaction scheme is shown below:

Scientific Research Applications

5-(4-fluorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. The compound has also been investigated for its potential use as a novel antidepressant agent. In addition, it has been shown to possess antitumor activity against various cancer cell lines.

properties

IUPAC Name

1-[5-(4-fluorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c18-15-8-6-14(7-9-15)17(22)10-11-19-20(17)16(21)12-13-4-2-1-3-5-13/h1-9,11,22H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVCXROCEUTSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1(C2=CC=C(C=C2)F)O)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(4-fluorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone

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